![molecular formula C11H12O B2803628 4-(2-Methylbut-3-yn-2-yl)phenol CAS No. 53987-51-2](/img/structure/B2803628.png)
4-(2-Methylbut-3-yn-2-yl)phenol
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Overview
Description
“4-(2-Methylbut-3-yn-2-yl)phenol” is an organic compound . It is also known as “2-Methyl-4-phenylbut-3-yn-2-ol” and has a molecular weight of 160.22 . It is a colorless liquid .
Synthesis Analysis
The synthesis of propargyl compounds, which includes “4-(2-Methylbut-3-yn-2-yl)phenol”, has been explored for their potential in various applications. These compounds have been reported as valuable precursors for the synthesis of heterocycles . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .Molecular Structure Analysis
The IUPAC name for this compound is “4- (2-methylbut-3-yn-2-yl)morpholine” and its InChI code is "1S/C9H15NO/c1-4-9 (2,3)10-5-7-11-8-6-10/h1H,5-8H2,2-3H3". This indicates the molecular structure of the compound.Chemical Reactions Analysis
A reaction of thiourea with 4-aryl-2-methylbut-3-yn-2-ols in refluxing pyridine led to the synthesis of 4-arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. Its melting point is between 78-79 degrees Celsius. The compound has a melting point of 53-54°C .Scientific Research Applications
- Researchers use this compound as an intermediate in the synthesis of terpenes like geraniol . The specific methods depend on the particular industrial process .
- This study provides insights into the catalytic properties of hydrotalcites, which are used in various applications, including environmental remediation and catalysis .
Industrial Synthesis of Terpenes and Terpenoids
Monoprotected Version of Acetylene
Hydrotalcite Characterization
Pharmaceutical Research
Safety and Hazards
Mechanism of Action
Mode of Action
It’s structurally similar to 2-methylbut-3-yn-2-ol, which is used as a monoprotected version of acetylene . This suggests that 4-(2-Methylbut-3-yn-2-yl)phenol may interact with its targets in a similar manner, but this needs to be confirmed by further studies.
Biochemical Pathways
The specific biochemical pathways affected by 4-(2-Methylbut-3-yn-2-yl)phenol are currently unknown. 2-methylbut-3-yn-2-ol, a similar compound, is used as an intermediate in the industrial route to geraniol , suggesting that 4-(2-Methylbut-3-yn-2-yl)phenol may also influence terpenoid pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(2-Methylbut-3-yn-2-yl)phenol is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity, but more research is needed to confirm this.
properties
IUPAC Name |
4-(2-methylbut-3-yn-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h1,5-8,12H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCVANMUSKLWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbut-3-yn-2-yl)phenol | |
CAS RN |
53987-51-2 |
Source
|
Record name | 4-(2-methylbut-3-yn-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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